FLODIPHOSIDE
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Description
It is an irreversible inhibitor of serine proteinase α-thrombine, more active than Diisopropylfluorophosphate. , synthetic.
Its irreversible serine proteinase α-thrombine inhibition constants are: Ki = 7 x 10-5 M; ki = 1.1 x 104 M-1. min-1; k2 = 0.8 min-1.
SA 152 is an organophosphoric inhibitor.
Scientific Research Applications
Psychotropic Drugs and Brain Development
A study by Bottelier et al. (2014) discusses the effects of psychotropic drugs, including fluoxetine (FLX), on the developing brain. This research could be relevant to understanding the impact of Flodiphoside, given its potential pharmacological similarities to fluoxetine (Bottelier et al., 2014).
Cytochrome P450 Enzyme Modulation
Ueng et al. (2009) investigated how extracts of Sophora flavescens, which may contain compounds similar to Flodiphoside, affect cytochrome P450 enzymes. This research is significant for understanding drug interactions and metabolism (Ueng et al., 2009).
GABAA Receptor Ligands and Flavonoids
Wasowski and Marder (2012) explored how flavonoids, compounds potentially related to Flodiphoside, act as ligands for GABAA receptors. This is relevant for understanding the anxiolytic and sedative properties of such compounds (Wasowski & Marder, 2012).
Antidepressant Effects in Relation to Neurotransmitters
Research by Nelson et al. (2003) on combining norepinephrine and serotonin reuptake inhibition for depression treatment could provide insights into Flodiphoside's potential effects if it influences these neurotransmitters (Nelson et al., 2003).
Bone Metabolism and Osteoporosis
A study by Chen et al. (2017) on Fructus Ligustri Lucidi in osteoporosis discusses the pharmacology of compounds that may share properties with Flodiphoside, particularly in relation to bone health (Chen et al., 2017).
properties
CAS RN |
142450-99-5 |
---|---|
Product Name |
FLODIPHOSIDE |
Molecular Formula |
C19H13F12NO2P |
Molecular Weight |
546.27 |
IUPAC Name |
(R)-2-(diphenylphosphoryl)-1,1,1,4,5,5,5-heptafluoro-3-(fluoroamino)-4-(fluoromethyl)-2-(trifluoromethyl)-3l5-pentan-3-one |
InChI |
InChI=1S/C19H13F12NO2P/c20-11-14(21,17(22,23)24)16(33,32-31)15(18(25,26)27,19(28,29)30)35(34,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,32,33)/t14-/m0/s1 |
InChI Key |
ZWGAVIJSXLQJGK-AWEZNQCLSA-N |
SMILES |
O=C([C@](CF)(F)C(F)(F)F)(NF)C(C(F)(F)F)(P(C1=CC=CC=C1)(C2=CC=CC=C2)=O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SA 152; SA-152; SA152; |
Origin of Product |
United States |
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